molecular formula C17H17F3N8O4S2 B10933594 3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-7-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-7-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10933594
M. Wt: 518.5 g/mol
InChI Key: OPEGNSGCKQYSDF-UHFFFAOYSA-N
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Description

The compound 3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-7-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic molecule featuring multiple functional groups, including a tetrazole ring, a pyrazole ring, and a bicyclic β-lactam structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the formation of the tetrazole ring. The tetrazole ring can be synthesized by reacting 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with a substituted amine in methanol at room temperature, followed by the addition of cyclohexyl isocyanide and trimethylsilyl azide

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of sulfur.

    Reduction: Lithium aluminum hydride or sodium borohydride for reduction of carbonyl groups.

    Substitution: Nucleophiles such as amines or thiols for substitution reactions on the tetrazole and pyrazole rings.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted tetrazole and pyrazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: Its potential as an antibiotic or antifungal agent due to the presence of the β-lactam ring.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an antibiotic, the β-lactam ring would inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. The tetrazole and pyrazole rings may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another β-lactam antibiotic with a simpler structure.

    Ceftriaxone: A third-generation cephalosporin with a similar β-lactam ring.

    Aztreonam: A monobactam antibiotic with a different ring structure but similar mechanism of action.

Uniqueness

This compound is unique due to the presence of both tetrazole and pyrazole rings, which are not commonly found in other β-lactam antibiotics. These additional rings may confer unique properties, such as increased stability or enhanced binding to specific biological targets.

Properties

Molecular Formula

C17H17F3N8O4S2

Molecular Weight

518.5 g/mol

IUPAC Name

3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-7-[[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H17F3N8O4S2/c1-7-3-9(17(18,19)20)23-27(7)4-10(29)21-11-13(30)28-12(15(31)32)8(5-33-14(11)28)6-34-16-22-24-25-26(16)2/h3,11,14H,4-6H2,1-2H3,(H,21,29)(H,31,32)

InChI Key

OPEGNSGCKQYSDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)C(F)(F)F

Origin of Product

United States

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